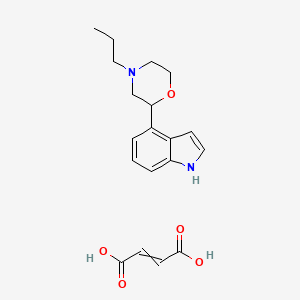
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is a complex organic compound that combines the structural features of but-2-enedioic acid and a morpholine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the morpholine ring and subsequent attachment of the but-2-enedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-methylmorpholine
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-ethylmorpholine
Uniqueness
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group in the morpholine ring can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.
Propiedades
Número CAS |
88059-37-4 |
|---|---|
Fórmula molecular |
C19H24N2O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine |
InChI |
InChI=1S/C15H20N2O.C4H4O4/c1-2-8-17-9-10-18-15(11-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,15-16H,2,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
CJVJDSZAYCHNHA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCOC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


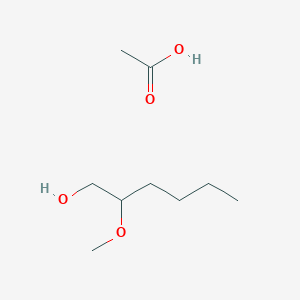
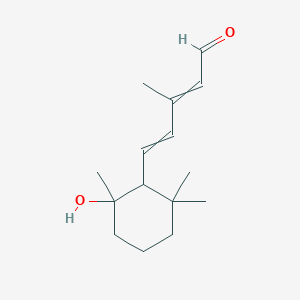
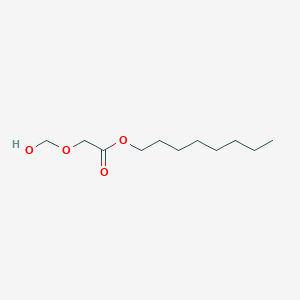
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
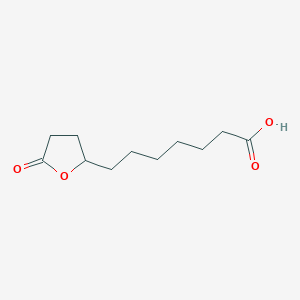

![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
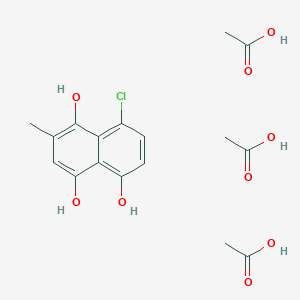
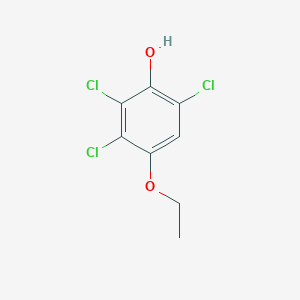
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
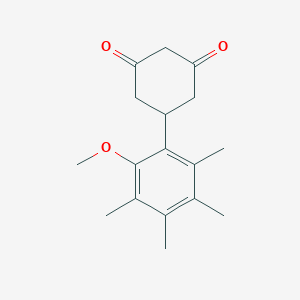
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)


